N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide
CAS No.:
Cat. No.: VC13687156
Molecular Formula: C14H21BFNO4S
Molecular Weight: 329.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H21BFNO4S |
---|---|
Molecular Weight | 329.2 g/mol |
IUPAC Name | N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide |
Standard InChI | InChI=1S/C14H21BFNO4S/c1-6-22(18,19)17-11-9-7-8-10(12(11)16)15-20-13(2,3)14(4,5)21-15/h7-9,17H,6H2,1-5H3 |
Standard InChI Key | RZHOQWJAOLXFAQ-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NS(=O)(=O)CC)F |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NS(=O)(=O)CC)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features three key structural elements:
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Fluorinated Phenyl Ring: A benzene ring substituted with a fluorine atom at the 2-position and a tetramethyl-1,3,2-dioxaborolane group at the 3-position.
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Tetramethyl-1,3,2-Dioxaborolane: A boronic ester protecting group that enhances stability and reactivity in Suzuki-Miyaura cross-coupling reactions .
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Ethanesulfonamide Moiety: A sulfonamide group (-SO₂NH₂) attached to an ethyl chain, commonly associated with bioactivity in pharmaceuticals.
The InChIKey ILUZMWXSVTUWCY-UHFFFAOYSA-N uniquely identifies this compound in chemical databases.
Physicochemical Data
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₄H₂₁BFNO₄S | |
Molecular Weight (g/mol) | 329.2 | |
CAS Number | 1698887-02-3 | |
XLogP3 | 3.2 (estimated) |
The compound’s calculated XLogP3 value of 3.2 suggests moderate lipophilicity, favoring membrane permeability in biological systems.
Synthesis and Structural Optimization
Structural Analogues
Compound Name | Molecular Formula | Key Modifications |
---|---|---|
[2-Fluoro-4-(tetramethyl-dioxaborolan-2-yl)phenyl]acetic acid | C₁₄H₁₈BFO₄ | Carboxylic acid substituent |
N-(2-Fluoro-5-(tetramethyl-dioxaborolan-2-yl)phenyl)acetamide | C₁₄H₁₉BFNO₃ | Acetamide group |
These analogues highlight the adaptability of the core scaffold for diverse applications.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The boronic ester group enables carbon-carbon bond formation with aryl halides, a reaction pivotal in constructing biaryl structures for pharmaceuticals and materials. For example:
where Ar-Bpin represents the compound and Ar'-X is an aryl halide.
Intermediate in Drug Discovery
Sulfonamide derivatives are prevalent in FDA-approved drugs (e.g., Celecoxib). The ethanesulfonamide group in this compound may serve as a bioisostere for carboxylates or phosphates, enhancing metabolic stability.
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